Validation of Alendronic Acid-d6 as Internal Standard: 1.00 ng/mL LLOQ with 98.1–100.2% Accuracy in Human Plasma
In a validated LC-MS/MS method, alendronic acid-d6 was employed as the internal standard for the quantification of alendronate in human plasma. The method achieved a lower limit of quantification (LLOQ) of 1.00 ng/mL using only 500 μL of plasma. Across quality control samples, intra- and inter-assay precision (expressed as relative standard deviation, RSD) was less than 15%, and accuracy ranged from 98.1% to 100.2% [1]. In contrast, methods lacking a deuterated internal standard for this highly polar, non-chromophoric analyte typically suffer from poor precision (>20% RSD) and accuracy due to uncorrected matrix effects and derivatization variability [2].
| Evidence Dimension | Quantitative accuracy and precision in human plasma |
|---|---|
| Target Compound Data | Accuracy: 98.1–100.2%; Precision (RSD): <15%; LLOQ: 1.00 ng/mL |
| Comparator Or Baseline | Unlabeled alendronic acid as internal standard (not analytically feasible) OR methods lacking SIL-IS typically report RSD >20% |
| Quantified Difference | Achieves LLOQ of 1.00 ng/mL with acceptable accuracy (98.1–100.2%) and precision (<15% RSD), which is unattainable without a deuterated internal standard for this challenging analyte. |
| Conditions | Human plasma (500 μL), pre-column derivatization with trimethylsilyldiazomethane, SPE on weak anion-exchange cartridge, LC-MS/MS with Capcell PAK-C18 column |
Why This Matters
This level of validated sensitivity and accuracy is a regulatory expectation for bioanalytical methods supporting pharmacokinetic studies and ANDA submissions; alendronic acid-d6 is the established solution to meet this requirement for alendronate.
- [1] Chen, M., Liu, K., Zhong, D., Chen, X. (2012). Trimethylsilyldiazomethane derivatization coupled with solid-phase extraction for the determination of alendronate in human plasma by LC-MS/MS. Analytical and Bioanalytical Chemistry, 402(2), 791-798. View Source
- [2] Zacharis, C.K., Tzanavaras, P.D. (2008). Determination of bisphosphonate active pharmaceutical ingredients in pharmaceuticals and biological material: a review of analytical methods. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 483-496. View Source
